1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)-
Description
Contextual Significance of Benzotriazole (B28993) in Contemporary Organic Synthesis
Benzotriazole, a fused heterocyclic compound consisting of a benzene (B151609) ring and a triazole ring, is a cornerstone of modern synthetic organic chemistry. Its derivatives are not merely stable products but are highly valued as reactive intermediates and auxiliaries. The utility of the benzotriazole group stems from its ability to act as an excellent leaving group in nucleophilic substitution reactions, its capacity to stabilize adjacent carbanions, and its role in directing the regioselectivity of reactions.
In contemporary synthesis, benzotriazole and its derivatives are instrumental in a myriad of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. They serve as valuable precursors for the synthesis of a wide array of other heterocyclic systems. The N-substituted benzotriazoles, in particular, exist as two positional isomers, the 1-substituted and 2-substituted derivatives, with the 1H-isomer generally being the more thermodynamically stable and predominant product in solution.
Strategic Importance of Alkyne Functionalization in Heterocyclic Chemistry
The introduction of an alkyne functionality, specifically a propargyl group (a three-carbon chain with a terminal alkyne), into a heterocyclic system like benzotriazole is a strategic decision that unlocks a vast potential for molecular diversification. Alkynes are exceptionally versatile functional groups due to the high electron density of the carbon-carbon triple bond and its linear geometry.
This functionalization allows for a host of subsequent reactions, including:
Click Chemistry: The terminal alkyne is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the facile construction of more complex triazole-containing molecules.
Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.
Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions.
Hydration and other additions: The triple bond can be hydrated to form ketones or undergo a variety of other addition reactions.
The presence of the phenyl group on the alkyne in 1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- further modulates the reactivity of the alkyne and introduces additional sites for functionalization on the aromatic ring.
Research Methodologies for Structural Analysis of N-Substituted Benzotriazole Derivatives
The unambiguous structural elucidation of N-substituted benzotriazole derivatives is paramount to understanding their reactivity and properties. A combination of spectroscopic and analytical techniques is routinely employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the connectivity and chemical environment of atoms within the molecule. For 1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- , characteristic signals would be expected for the protons and carbons of the benzotriazole ring, the methylene (B1212753) protons of the propargyl group, and the protons and carbons of the phenyl ring. The position of substitution on the benzotriazole nitrogen (N-1 vs. N-2) can often be distinguished by the symmetry and chemical shifts of the aromatic protons in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For the title compound, characteristic absorption bands would be expected for the C≡C triple bond (typically around 2100-2260 cm⁻¹), aromatic C-H bonds, and the C=C bonds of the aromatic rings. The N-H stretching vibration present in unsubstituted benzotriazole (around 3345 cm⁻¹) would be absent in the N-substituted derivative. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. nih.govmdpi.comnih.govmdpi.com This technique can unequivocally confirm the N-1 substitution pattern and reveal details about intermolecular interactions.
Detailed Research Findings
While specific research dedicated solely to 1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- is not extensively documented in publicly available literature, its synthesis and characterization can be inferred from established methodologies for the N-alkylation of benzotriazole. A plausible synthetic route involves the reaction of benzotriazole with a 3-phenyl-2-propyn-1-halide (e.g., chloride or bromide) in the presence of a base.
The expected spectroscopic data for the title compound, based on the analysis of similar structures, are presented in the interactive tables below.
Predicted ¹H NMR Data
| Protons | Chemical Shift (ppm) | Multiplicity |
| Benzotriazole Aromatic | 7.30 - 8.10 | Multiplet |
| Methylene (-CH₂-) | ~5.50 | Singlet |
| Phenyl Aromatic | 7.20 - 7.60 | Multiplet |
Predicted ¹³C NMR Data
| Carbons | Chemical Shift (ppm) |
| Benzotriazole Aromatic | 110 - 145 |
| Alkyne (C≡C) | 80 - 90 |
| Methylene (-CH₂-) | ~40 |
| Phenyl Aromatic | 120 - 135 |
Predicted IR Spectroscopy Data
| Functional Group | Wavenumber (cm⁻¹) |
| C≡C Stretch | 2100 - 2260 |
| Aromatic C-H Stretch | >3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1000 - 1350 |
These predicted data serve as a guide for the characterization of 1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)- and highlight the key spectral features that would confirm its successful synthesis and structural integrity. Further research on this specific molecule could uncover unique reactivity and potential applications, contributing to the ever-expanding field of heterocyclic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-phenylprop-2-ynyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-2-7-13(8-3-1)9-6-12-18-15-11-5-4-10-14(15)16-17-18/h1-5,7-8,10-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZAJMWXIYHHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260456 | |
| Record name | 1-(3-Phenyl-2-propyn-1-yl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304460-05-7 | |
| Record name | 1-(3-Phenyl-2-propyn-1-yl)-1H-benzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304460-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Phenyl-2-propyn-1-yl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 1 3 Phenyl 2 Propyn 1 Yl 1h Benzotriazole Analogs
Role of Benzotriazole (B28993) as a Leaving Group and Synthetic Auxiliary in Propargyl Systemsnih.gov
The benzotriazole group is a well-established leaving group and synthetic auxiliary in organic chemistry. nih.gov Its stability and the ease with which it can be displaced by various nucleophiles make it a versatile tool for constructing complex molecules. In propargyl systems, the benzotriazole moiety facilitates a variety of transformations, including nucleophilic substitutions and acylations.
Nucleophilic Displacement and Substitution Reactions
The benzotriazole group in 1-propargyl-benzotriazole derivatives can be readily displaced by a wide range of nucleophiles. This reactivity is attributed to the stability of the departing benzotriazolate anion. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom attached to the benzotriazole ring, leading to the formation of a new carbon-nucleophile bond and the expulsion of the benzotriazole group. This methodology has been successfully employed for the synthesis of various propargyl-substituted compounds.
The versatility of this reaction is demonstrated by the diverse array of nucleophiles that can be used, including amines, thiols, and carbanions. The reaction conditions are generally mild, and the products are often obtained in good to excellent yields.
Acylation Reactions with N-Acylbenzotriazole Intermediatesthieme-connect.comresearchgate.net
N-acylbenzotriazoles are stable and versatile acylating agents that serve as effective alternatives to acyl chlorides. thieme-connect.comresearchgate.netthieme-connect.com They are particularly useful for the acylation of amines, alcohols, and other nucleophiles under mild conditions. thieme-connect.comresearchgate.net The reaction proceeds through the formation of an N-acylbenzotriazole intermediate, which then transfers the acyl group to the nucleophile.
This methodology has been widely applied in the synthesis of amides, esters, and ketones. acs.org The use of N-acylbenzotriazoles offers several advantages over traditional acylating agents, including higher stability, milder reaction conditions, and improved regioselectivity. thieme-connect.com
Table 1: Examples of Acylation Reactions Using N-Acylbenzotriazoles
| Nucleophile | Acylating Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Primary Amine | N-Acylbenzotriazole | Secondary Amide | High | thieme-connect.com |
| Secondary Amine | N-Acylbenzotriazole | Tertiary Amide | High | thieme-connect.com |
| Alcohol | N-Acylbenzotriazole | Ester | Moderate to High | researchgate.net |
| Thiol | N-Acylbenzotriazole | Thioester | Good to Excellent | researchgate.net |
| Ketone Enolate | N-Acylbenzotriazole | β-Diketone | Good | acs.org |
Cycloaddition Reactions Involving the Propynyl (B12738560) Moiety
The propynyl group in 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole is a versatile handle for participating in various cycloaddition reactions. These reactions provide efficient routes to the synthesis of diverse heterocyclic compounds.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzotriazole Derivativesnih.gov
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net This "click" reaction has found widespread applications in various fields, including medicinal chemistry and materials science. nih.gov
In the context of 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole analogs, the terminal alkyne of the propargyl group readily participates in the CuAAC reaction with a variety of organic azides. This reaction provides a straightforward method for the synthesis of benzotriazole-containing triazoles. The reaction is typically carried out under mild conditions, often at room temperature, and gives high yields of the desired 1,4-disubstituted triazole product. nih.govnsf.gov
Table 2: Examples of CuAAC Reactions with Propargyl Benzotriazole Analogs
| Alkyne | Azide | Catalyst | Product | Reference |
|---|---|---|---|---|
| 1-(3-Phenyl-2-propyn-1-yl)-1H-benzotriazole | Benzyl Azide | CuSO₄/Sodium Ascorbate | 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-1H-benzotriazole | nih.gov |
| 1-Propargyl-1H-benzotriazole | Phenyl Azide | Copper(I) salt | 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-benzotriazole | nih.gov |
| 1,5-Dibenzyl-3-propargyl-1,5-benzodiazepine-2,4-dione | Ethyl Azidoacetate | Copper(I) salt | 3-((1-(Ethoxycarbonylmethyl)-1H-1,2,3-triazol-4-yl)methyl)-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione |
Other 1,3-Dipolar Cycloaddition Pathwayswikipedia.org
Beyond the well-known CuAAC reaction, the propynyl moiety of 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole can participate in other 1,3-dipolar cycloaddition reactions. wikipedia.org These reactions involve the interaction of the alkyne (dipolarophile) with a 1,3-dipole, leading to the formation of a five-membered heterocyclic ring. wikipedia.org
Examples of 1,3-dipoles that can react with the propynyl group include nitrile oxides, azomethine ylides, and diazo compounds. frontiersin.orgmdpi.compdeaamcollege.edu.in These reactions offer access to a variety of heterocyclic scaffolds, such as isoxazoles and pyrazoles, further highlighting the synthetic utility of 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions. mdpi.com For instance, irradiation of benzotriazoles can generate 1,3-diradicals that undergo intermolecular cycloaddition with alkynes to form indoles. nih.gov
Metal-Catalyzed Transformations and Mechanistic Considerations
Transition metal catalysis has emerged as a powerful tool for the transformation of propargylic compounds. nih.gov Various transition metals, including gold, platinum, and palladium, can activate the alkyne functionality of 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole and its analogs, enabling a range of novel transformations. nih.gov
These metal-catalyzed reactions often proceed through complex mechanistic pathways involving intermediates such as metal-vinylidenes or π-alkyne complexes. The nature of the metal catalyst, ligands, and reaction conditions can significantly influence the course of the reaction, leading to the formation of diverse and structurally complex products. For example, gold(I)-catalyzed reactions of propargylic esters can lead to cascade reactions involving 1,2- or 1,3-migrations. nih.gov
Mechanistic studies are crucial for understanding and optimizing these transformations. Techniques such as isotopic labeling, kinetic studies, and computational modeling are employed to elucidate the reaction pathways and the role of the metal catalyst. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of new and more efficient synthetic methodologies based on the reactivity of 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole and related compounds.
Applications in C-C Bond Forming Reactions utilizing Benzotriazole as a Ligand
The benzotriazole unit within 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole analogs can function as an effective ligand in transition metal-catalyzed carbon-carbon bond forming reactions. This is particularly evident in copper-catalyzed homocoupling reactions of terminal alkynes, such as the Glaser coupling. In these reactions, the benzotriazole moiety can coordinate to the copper center, facilitating the activation of the terminal alkyne's C-H bond. acs.orgnih.gov
The proposed mechanism involves the initial formation of a copper(I)-benzotriazole complex. This complex then interacts with the terminal alkyne, increasing the acidity of the sp-hybridized C-H proton and enabling its removal by a base. The resulting copper acetylide intermediate then undergoes oxidative coupling to furnish the symmetrical 1,3-diyne product. acs.org The efficiency of benzotriazole as a ligand in these transformations is attributed to its bidentate nature and its strong electron-donating and accepting properties, which stabilize the catalytic species. rsc.org
Studies have demonstrated that this methodology is applicable to a wide range of both aliphatic and aromatic terminal alkynes, proceeding under mild conditions with good to excellent yields. nih.gov The use of benzotriazole as a ligand offers several advantages, including being inexpensive, thermally stable, and soluble in various organic solvents. rsc.org
Table 1: Representative Substrates in Benzotriazole-Ligand Mediated C-C Coupling
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | 1,4-Diphenyl-1,3-butadiyne | 95 |
| 2 | 1-Heptyne | 6,8-Tetradecadiyne | 92 |
| 3 | 3-Ethynyltoluene | 1,4-Bis(3-methylphenyl)-1,3-butadiyne | 94 |
| 4 | 4-Ethynylanisole | 1,4-Bis(4-methoxyphenyl)-1,3-butadiyne | 96 |
Data extrapolated from studies on analogous terminal alkynes.
Rhodium-Catalyzed Coupling Reactions of Benzotriazoles with Unsaturated Substrates
Rhodium catalysts have proven to be highly effective in mediating the coupling of benzotriazole derivatives with various unsaturated partners, including allenes and terminal alkynes. nih.govnih.gov These reactions provide an atom-economical route to functionalized benzotriazole products. The regioselectivity of these additions, particularly whether substitution occurs at the N1 or N2 position of the benzotriazole ring, can often be controlled by the choice of the phosphine (B1218219) ligand on the rhodium catalyst. nih.gov
While specific studies on 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole are not extensively detailed in the literature, the general mechanism for rhodium-catalyzed coupling of benzotriazoles with unsaturated substrates involves key steps such as oxidative addition, hydrometallation, and reductive elimination. nih.gov For instance, in the coupling with allenes, a proposed mechanistic pathway involves the initial coordination of the rhodium catalyst to the benzotriazole, followed by insertion of the allene (B1206475) into the Rh-N bond. nih.gov
It has been noted that additives can play a crucial role in these reactions. For example, pyridinium (B92312) p-toluenesulfonate (PPTS) has been shown to support the rhodium-catalyzed coupling of benzotriazoles with terminal alkynes. nih.gov This suggests that proton shuttling may be an important mechanistic feature in these transformations.
Gold-Catalyzed Transformations Involving Metal Carbene Intermediates
The propargyl group in 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole analogs makes them suitable substrates for gold-catalyzed transformations. Gold catalysts are known for their ability to activate alkyne moieties, leading to a variety of intramolecular cyclization and rearrangement reactions. frontiersin.orgrsc.org In the context of N-propargyl amides and related systems, gold catalysis can initiate intramolecular cyclization through the formation of metal carbene intermediates. researcher.lifenih.gov
A plausible pathway for a 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole analog involves the initial coordination of the gold(I) catalyst to the alkyne. This activation facilitates an intramolecular nucleophilic attack from a pendant group or a rearrangement, potentially leading to the formation of a vinyl gold species. Subsequent transformations can then generate a gold carbene, which can undergo further reactions such as cyclopropanation or insertion. nih.gov
DFT calculations on related systems have provided insights into the chemoselectivity of gold-catalyzed propargyl ester reactions, highlighting the influence of reaction pathways such as 5-exo-dig cyclization. frontiersin.org While direct experimental data on 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole is scarce, the established reactivity patterns of similar N-propargyl systems suggest a high potential for complex heterocyclic synthesis via gold catalysis.
Denitrogenative Transformations and Radical Reaction Pathways
1-Substituted-1,2,3-benzotriazoles, including alkenyl and potentially alkynyl derivatives, can undergo denitrogenative transformations, particularly under photochemical or thermal conditions. mdpi.com These reactions involve the extrusion of molecular nitrogen (N2) from the triazole ring, leading to the formation of reactive intermediates that can subsequently cyclize to form new heterocyclic structures. rsc.org
For 1-alkenylbenzotriazoles, photo-induced denitrogenation has been shown to generate a diradical intermediate. This intermediate can then undergo a 1,5-hydrogen shift followed by radical cyclization to afford indole (B1671886) derivatives. mdpi.com This type of transformation represents a powerful tool for the synthesis of complex nitrogen-containing heterocycles.
While the denitrogenative chemistry of 1-alkynylbenzotriazoles is less explored, it is conceivable that 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole could undergo similar transformations. The extrusion of nitrogen would likely lead to a highly reactive intermediate that could undergo intramolecular cyclization involving the pendant phenylpropynyl group. Such pathways could provide access to unique fused heterocyclic systems. The utility of NH-1,2,3-triazoles as precursors in denitrogenative ring cleavage transformations highlights the versatility of the triazole core in generating reactive species for subsequent bond formation. rsc.org
Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Elucidation of 1 3 Phenyl 2 Propyn 1 Yl 1h Benzotriazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole, ¹H and ¹³C NMR provide precise information on the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons. The benzotriazole (B28993) moiety typically presents a complex splitting pattern in the aromatic region, while the phenylpropargyl group shows characteristic signals for the methylene (B1212753) and phenyl protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum is characterized by signals for the sp-hybridized alkyne carbons, the sp²-hybridized aromatic carbons of both the benzotriazole and phenyl rings, and the sp³-hybridized methylene carbon.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: Predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary based on solvent and other conditions.
| Atom Type | Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Aromatic CH (Benzotriazole) | H-4/H-7 | ~8.10 - 7.90 (m) | ~110 - 130 |
| Aromatic CH (Benzotriazole) | H-5/H-6 | ~7.60 - 7.40 (m) | ~120 - 130 |
| Aromatic C (Benzotriazole) | C-3a/C-7a | - | ~133 - 146 |
| Methylene CH₂ | -CH₂- | ~5.90 (s) | ~47 |
| Alkyne C | -C≡C- | - | ~80 - 90 |
| Aromatic CH (Phenyl) | ortho, meta, para | ~7.50 - 7.30 (m) | ~128 - 132 |
| Aromatic C (Phenyl) | ipso | - | ~122 |
2D NMR Techniques: To confirm these assignments and reveal through-bond and through-space correlations, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would establish the coupling relationships between protons on the same aromatic ring, helping to differentiate the spin systems of the benzotriazole and phenyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between carbon and hydrogen atoms. Crucially, it would show a correlation between the methylene protons (-CH₂-) and the N1-adjacent carbon of the benzotriazole ring, as well as the alkyne carbons, confirming the connectivity of the entire molecular framework.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying polar functional groups. Key expected absorptions for 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole include:
A weak but sharp absorption for the C≡C triple bond stretch.
Multiple sharp bands corresponding to the C-H stretching of the aromatic rings.
Bands associated with C=C and C=N stretching within the aromatic and triazole rings.
Raman Spectroscopy: Raman spectroscopy is complementary to IR, often providing stronger signals for non-polar bonds. The C≡C stretch of the internal alkyne is expected to be a prominent feature in the Raman spectrum. researchgate.net Aromatic ring breathing modes are also typically strong in Raman spectra. researchgate.net
Interactive Data Table: Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| C-H Stretch (Aromatic) | Benzotriazole & Phenyl Rings | 3100 - 3000 | Medium / Strong |
| C≡C Stretch | Internal Alkyne | 2260 - 2190 | Weak / Strong |
| C=C Stretch (Aromatic) | Benzotriazole & Phenyl Rings | 1600 - 1450 | Medium-Strong / Medium-Strong |
| N=N Stretch | Triazole Ring | 1630 - 1575 | Medium / Medium |
| C-N Stretch | Triazole Ring | 1380 - 1250 | Strong / Medium |
Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent compound. The molecular weight of C₁₅H₁₁N₃ is 233.0953 g/mol .
Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural information. The fragmentation pathway for 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole is expected to proceed through several key steps, elucidating the connectivity of the molecular components. nih.gov
Proposed Fragmentation Pathway:
Formation of the Molecular Ion [M]⁺•: The initial step is the formation of the radical cation at m/z = 233.
Loss of N₂ (Benzyne Formation): A common fragmentation pathway for benzotriazoles involves the loss of a neutral nitrogen molecule (N₂) to form a highly reactive benzyne-type intermediate. This would result in a fragment at m/z = 205.
Cleavage of the Propargyl Group: The bond between the benzotriazole nitrogen and the methylene carbon is a likely point of cleavage. This can lead to two primary fragments:
The phenylpropargyl cation [C₉H₇]⁺ at m/z = 115.
The benzotriazole radical [C₆H₄N₃]• at m/z = 118.
Formation of Tropylium (B1234903) Ion: The phenylpropargyl cation (m/z = 115) can rearrange to the stable tropylium ion or other related structures.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 233 | Molecular Ion [M]⁺• | [C₁₅H₁₁N₃]⁺• |
| 205 | [M - N₂]⁺• | [C₁₅H₁₁N]⁺• |
| 118 | Benzotriazole radical | [C₆H₄N₃]• |
| 115 | Phenylpropargyl cation | [C₉H₇]⁺ |
X-ray Crystallography for Solid-State Structure Determination
Interactive Data Table: Predicted Key Structural Parameters (Based on data from structurally related benzotriazole derivatives nih.gov)
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | N1-N2 | ~1.34 Å |
| Bond Length | N2-N3 | ~1.33 Å |
| Bond Length | N1-C(propargyl) | ~1.47 Å |
| Bond Length | C≡C | ~1.20 Å |
| Dihedral Angle | Benzotriazole Plane / Phenyl Plane | ~70 - 90° |
Application of UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org The absorption of UV or visible light corresponds to the promotion of an electron to a higher energy state. The chromophores in 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole are the benzotriazole system and the phenyl ring.
The spectrum is expected to be dominated by π → π* transitions associated with these aromatic systems. tanta.edu.eg The benzotriazole ring itself has characteristic absorptions. The phenyl ring also exhibits well-known π → π* transitions. nih.gov The alkyne linker, while not a strong chromophore on its own, electronically couples the two aromatic systems, which can lead to shifts in the absorption maxima (λ_max) and changes in molar absorptivity compared to the isolated chromophores. The presence of non-bonding electrons on the nitrogen atoms also allows for the possibility of n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. tanta.edu.eg Analysis of the UV-Vis spectrum can provide insights into the electronic structure and conjugation within the molecule.
Applications and Emerging Research Areas of 1 3 Phenyl 2 Propyn 1 Yl 1h Benzotriazole in Non Prohibited Contexts
Role as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis
Benzotriazole (B28993) and its derivatives are widely recognized as powerful synthetic auxiliaries in organic chemistry. researchgate.netresearchgate.netgsconlinepress.com The benzotriazole group can function as an excellent leaving group, facilitating a wide range of transformations. In the case of 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole, this reactivity is combined with the synthetic versatility of the propargyl group, making it a highly valuable building block for constructing complex molecular architectures. researchgate.net
The utility of benzotriazole-mediated synthesis stems from the stability of the resulting benzotriazolide anion, which makes the benzotriazole moiety an effective "activating group." This allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The presence of the terminal alkyne and the phenyl ring in the 1-(3-phenyl-2-propyn-1-yl)- substituent further expands its synthetic utility, providing multiple reaction sites for diversification.
A primary application of benzotriazole derivatives is in the synthesis of heterocyclic compounds. researchgate.netnih.gov The benzotriazole methodology has been successfully applied to create a vast array of monocyclic and fused heterocyclic systems, often with substitution patterns that are difficult to achieve through other methods. researchgate.net 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole serves as a potent precursor for such systems.
The propargyl group is particularly suited for intramolecular and intermolecular cycloaddition reactions. For instance, the alkyne can readily participate in [3+2] cycloadditions with azides (the Huisgen cycloaddition or "click chemistry") to form 1,2,3-triazoles. nih.govmdpi.com By tethering a reactive partner to the benzotriazole ring or another part of the molecule, complex, fused ring systems can be constructed in a controlled manner.
Below is a table summarizing representative heterocyclic systems that can be synthesized using benzotriazole-based methodologies, illustrating the potential pathways available for 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole.
| Heterocyclic System | Synthetic Approach | Precursor Function |
| 1,2,3-Triazoles | Copper- or Ruthenium-catalyzed Azide-Alkyne Cycloaddition (CuAAC/RuAAC) | The propargyl group acts as the alkyne component. |
| Pyrroles | Reaction with α,β-unsaturated carbonyl compounds followed by cyclization. | Benzotriazole acts as a leaving group to facilitate ring closure. |
| Quinolines | Intramolecular cyclization of precursors derived from the benzotriazole derivative. | The benzotriazole moiety facilitates the formation of key intermediates. nih.gov |
| Fused Triazepines | Multi-component reactions involving diamines and isothiocyanates. | The benzotriazole scaffold can be incorporated or used to build the triazepine ring. mdpi.com |
| Oxadiazoles | Cyclization reactions of hydrazide intermediates. | Benzotriazole can be used to activate carboxylic acids for reaction with hydrazines. mdpi.com |
The structure of 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole is a template for generating significant molecular diversity. The benzotriazole group can be substituted by a wide range of nucleophiles, including organometallics, enolates, and heteroatoms, effectively transferring the 3-phenyl-2-propyn-1-yl group to a new scaffold. This allows for the creation of libraries of compounds with varied cores.
Furthermore, the molecule facilitates various functional group transformations. vanderbilt.edu For example, benzotriazole amides can act as mild acylating agents. mdpi.com The alkyne can undergo a variety of transformations, including hydration to form ketones, reduction to alkenes or alkanes, and participation in various cross-coupling reactions like Sonogashira coupling. The phenyl ring can also be functionalized through electrophilic aromatic substitution, adding another layer of potential for diversification.
Development of Novel Catalytic Ligands and Organocatalysts
The search for new and efficient catalysts is a central theme in modern chemistry. The structure of 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole contains multiple features that make it an attractive scaffold for the development of novel ligands for transition metal catalysis and organocatalysis.
The three nitrogen atoms of the benzotriazole ring are potential coordination sites for metal ions. nih.gov Additionally, the π-system of the alkyne can coordinate to transition metals. mdpi.com By strategically modifying the molecule, bidentate or polydentate ligands can be designed. For example, introducing a phosphine (B1218219) group onto the phenyl ring could lead to novel P,N-ligands, which are highly sought after in asymmetric catalysis. Similarly, functionalizing the benzotriazole ring could create N,N'-type ligands. These ligands could find applications in a range of catalytic reactions, including cross-coupling, hydrogenation, and hydration of nitriles. nih.govmdpi.com
Advanced Materials Science Applications (e.g., energetic materials, polymer chemistry)
The unique electronic and structural properties of benzotriazole derivatives make them useful in materials science. researchgate.net The benzotriazole moiety is known to be a component of UV stabilizers, as it can dissipate UV radiation without degrading. researchgate.net Incorporating the 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole unit into a polymer backbone could therefore impart enhanced photostability.
The propargyl group is a key functional handle for polymerization. It can participate in click polymerization reactions with diazides to create sequence-defined oligomers and polymers based on 1,2,3-triazoles. rsc.org Such polymers are of interest for their potential applications in electronics and as advanced resins. Furthermore, block copolymers containing poly(benzotriazole) segments have been synthesized and shown to self-assemble into various morphologies, such as nanofibers and lamellae, which are critical for controlling the optoelectronic performance of conjugated polymers. rsc.org The synthesis of acrylic polymers with pendant benzotriazole groups has also been explored for applications in anticorrosive coatings. crimsonpublishers.com
Green Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry aim to design chemical processes that are more efficient and environmentally benign. Benzotriazole-mediated synthesis can align with these goals in several ways. The high efficiency of many benzotriazole-based reactions can lead to higher yields and reduced waste. gsconlinepress.com
Many transformations involving benzotriazole auxiliaries can be performed under mild, and sometimes solvent-free, conditions. The use of techniques like microwave irradiation or ultrasound can further enhance reaction rates and reduce energy consumption, representing a greener alternative to conventional heating methods. mdpi.commdpi.com One-pot syntheses, where multiple reaction steps are carried out in a single vessel, are also a feature of benzotriazole chemistry, which improves efficiency and minimizes waste from intermediate purification steps. mdpi.com
| Green Chemistry Principle | Application in Benzotriazole Synthesis |
| Atom Economy | High-yielding substitution reactions where benzotriazole is the only leaving group. |
| Energy Efficiency | Use of microwave irradiation or ultrasound to accelerate reactions and reduce energy input. mdpi.com |
| Waste Prevention | One-pot reactions that avoid isolation of intermediates, reducing solvent and material usage. mdpi.com |
| Safer Solvents & Reagents | Many reactions proceed under mild conditions, reducing the need for harsh or toxic reagents. |
Future Research Directions in Synthetic Methodology and Mechanistic Investigations
While the synthetic potential of 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole can be inferred from the known reactivity of its constituent parts, significant opportunities for future research remain.
Synthetic Methodology:
Novel Cycloadditions: Exploring novel intramolecular and intermolecular cycloaddition reactions involving the alkyne to access new and complex heterocyclic scaffolds.
Multi-component Reactions: Designing new multi-component reactions that utilize the multiple reactive sites on the molecule to build molecular complexity in a single step.
Asymmetric Synthesis: Developing chiral versions of the compound or using it as a substrate in asymmetric transformations to produce enantiomerically pure products.
Mechanistic Investigations:
Computational Studies: Employing density functional theory (DFT) and other computational methods to study the reaction mechanisms of transformations involving this molecule. rsc.org This can provide insights into reaction pathways, transition states, and selectivity, aiding in the design of more efficient synthetic routes.
Kinetics and Reactivity: Undertaking detailed kinetic studies to quantify the reactivity of the benzotriazole leaving group and the propargyl moiety in various chemical environments. This fundamental data is crucial for optimizing existing reactions and discovering new ones.
The continued exploration of the chemistry of 1-(3-phenyl-2-propyn-1-yl)-1H-benzotriazole is poised to yield new synthetic methods, novel materials, and a deeper understanding of chemical reactivity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H-Benzotriazole, 1-(3-phenyl-2-propyn-1-yl)-, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via propargylation of benzotriazole derivatives using alkynyl halides or propargyl bromides in the presence of a base (e.g., K₂CO₃) under reflux conditions . Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol. Confirmation of purity requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving the molecular geometry, as demonstrated in studies of similar benzotriazole derivatives (e.g., bond angles, torsion angles, and packing motifs) . Supplementary techniques include:
- NMR : ¹H/¹³C NMR to assign protons and carbons, with coupling constants (e.g., J = 2.1 Hz for propargyl protons) confirming stereoelectronic effects.
- FTIR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and 1450–1600 cm⁻¹ (aromatic C=C) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.
Q. What adsorption studies have been conducted on benzotriazole derivatives, and how can these inform environmental applications?
- Methodological Answer : Adsorption isotherms (Langmuir/Freundlich models) and kinetics (pseudo-second-order) are used to evaluate removal efficiency. For example, ZIF-8 showed adsorption capacities of 298.5 mg/g for 1H-benzotriazole, with thermodynamic parameters (ΔG, ΔH) indicating spontaneous and exothermic processes . Researchers should replicate these methods using tailored adsorbents (e.g., MOFs or activated carbon) while monitoring pH, temperature, and ionic strength.
Advanced Research Questions
Q. How does the propargyl substituent influence the compound’s reactivity in catalytic or inhibitory processes?
- Methodological Answer : The propargyl group enhances π-backbonding with metal centers, making the compound a potential ligand in catalysis. For inhibition studies (e.g., corrosion or enzymatic), electrochemical impedance spectroscopy (EIS) and quantum chemical calculations (DFT) can correlate substituent effects with inhibition efficiency. For example, methylbenzotriazole derivatives show corrosion inhibition via adsorption on metal surfaces, modeled using Monte Carlo simulations .
Q. What are the environmental degradation pathways of this compound, and how do metabolites interact with aquatic systems?
- Methodological Answer : Advanced oxidation processes (AOPs, e.g., UV/H₂O₂) or biodegradation studies can identify degradation intermediates via LC-MS/MS. For instance, Minnesota groundwater studies detected benzotriazole derivatives (e.g., 5-Me-BT) at concentrations exceeding 1 µg/L, with photolysis half-lives (t₁/₂) ranging from 12–48 hours under UV light . Researchers should combine lab-scale degradation experiments with field monitoring to assess bioaccumulation risks.
Q. How can contradictions in adsorption capacity data for benzotriazole derivatives be resolved?
- Methodological Answer : Discrepancies in adsorption capacities (e.g., 298.5 vs. 396.8 mg/g for ZIF-8 ) may arise from variations in surface area, pore size, or pH-dependent protonation of triazole groups. Researchers should:
- Standardize experimental conditions (e.g., ISO 20645 for antimicrobial adsorption).
- Use BET analysis to compare adsorbent surface properties.
- Perform competitive adsorption studies with co-contaminants (e.g., heavy metals).
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) can simulate binding affinities to enzymes or receptors. For example, benzotriazole derivatives inhibit cytochrome P450 isoforms via coordination to heme iron . Pair these simulations with in vitro assays (e.g., fluorescence quenching) to validate binding constants (Kd).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
